molecular formula C5H7N3OS B2961923 Pyridine-3-sulfonimidamide CAS No. 2445794-57-8

Pyridine-3-sulfonimidamide

Cat. No. B2961923
CAS RN: 2445794-57-8
M. Wt: 157.19
InChI Key: FGXRCNZXBPOPEA-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonimidamide is a type of organosulfur compound. It’s a derivative of sulfonimidates, which are sulfur(VI) species bearing a tetrahedral sulfur center . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Synthesis Analysis

The synthesis of sulfonimidates, including this compound, has been a subject of study for over 50 years . They can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . A novel quinoline-based dendrimer-like ionic liquid has been used for the synthesis of new pyridines with a sulfonamide moiety .


Molecular Structure Analysis

Sulfonimidates, including this compound, bear a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Scientific Research Applications

  • One-Pot, Three-Component Sulfonimidamide Synthesis : A one-pot synthesis method using N-sulfinyltritylamine (TrNSO) was developed for sulfonimidamides, demonstrating the preparation of various sulfonimidamides, including those containing pyridine and indole moieties (Davies, Hall, & Willis, 2017).

  • Synthesis of Tetrahydrobenzo[b]pyran Derivatives : An ionic liquid, sulfonic acid functionalized pyridinium chloride [Pyridine–SO3H]Cl, was used to synthesize tetrahydrobenzo[b]pyran derivatives in a solvent-free condition, highlighting the utility of pyridine derivatives in facilitating organic reactions (Zolfigol et al., 2015).

  • Catalytic Synthesis of Tetrahydrobenzo[a]xanthen-11-ones : The ionic liquid sulfonic acid functionalized pyridinium chloride was also used in synthesizing 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones, demonstrating its role as an efficient, homogeneous catalyst (Moosavi‐Zare et al., 2013).

  • Synthesis of Hexahydroquinolines : A novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl, was synthesized and used as a catalyst for preparing hexahydroquinolines, showcasing the versatility of pyridine derivatives in catalyzing multi-component reactions (Khazaei et al., 2013).

  • Pyridine-based Antimicrobial Agents : A series of pyridines and their derivatives were synthesized as antimicrobial agents. This study highlights the potential of pyridine-3-sulfonimidamide derivatives in developing new antimicrobial compounds (El‐Sayed et al., 2017).

  • Pyridine Sulfinates in Palladium-Catalyzed Cross-Coupling Reactions : Pyridine sulfinates have been found to be stable and effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, indicating the role of pyridine derivatives in facilitating complex organic syntheses (Markovic et al., 2017).

Safety and Hazards

While specific safety data for Pyridine-3-sulfonimidamide is not available, similar compounds like Pyridine-3-sulfonyl chloride hydrochloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid ingestion and inhalation, and use only in well-ventilated areas .

Future Directions

Sulfonimidates, including Pyridine-3-sulfonimidamide, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates , indicating potential future applications in these areas.

properties

IUPAC Name

3-(aminosulfonimidoyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-10(7,9)5-2-1-3-8-4-5/h1-4H,(H3,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXRCNZXBPOPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=N)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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